2-[2-(Sulfamoylmethyl)phenyl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(sulfamoylmethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c10-15(13,14)6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12)(H2,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYODIUJDMXISQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Sulfamoylmethyl Phenyl Acetic Acid and Its Chemical Analogs
Strategic Retrosynthesis of the 2-[2-(Sulfamoylmethyl)phenyl]acetic Acid Scaffold
A logical retrosynthetic analysis of this compound suggests disconnecting the molecule at key positions to identify readily available starting materials. The primary disconnection can be made at the C-C bond between the phenyl ring and the acetic acid side chain. This leads to a key intermediate, a substituted toluene (B28343) derivative, which can be further broken down.
A plausible retrosynthetic pathway is as follows:
Disconnection of the acetic acid side chain: The acetic acid moiety can be introduced via the hydrolysis of a corresponding nitrile (a benzyl (B1604629) cyanide derivative). This points to 2-(sulfamoylmethyl)benzyl cyanide as a key precursor.
Formation of the benzyl cyanide: The benzyl cyanide can be synthesized from a benzyl halide, such as 2-(sulfamoylmethyl)benzyl chloride, through nucleophilic substitution with a cyanide salt. orgsyn.orgprepchem.com
Installation of the sulfamoylmethyl group: The sulfamoylmethyl group can be retrosynthetically disconnected to 2-(chloromethyl)benzenesulfonamide (B3387367). This intermediate is crucial as it contains the foundational elements of the desired substitution pattern.
Synthesis of 2-(chloromethyl)benzenesulfonamide: This intermediate can be prepared from 2-(chloromethyl)benzenesulfonyl chloride by reaction with ammonia (B1221849). prepchem.com
This retrosynthetic strategy identifies simple, commercially available starting materials, such as substituted toluenes or benzyl halides, as the foundational building blocks for the synthesis of the target molecule.
Development and Optimization of Synthetic Pathways to this compound
Based on the retrosynthetic analysis, a forward synthesis can be devised. The development and optimization of the synthetic pathway would focus on maximizing yields, ensuring regioselectivity, and utilizing mild reaction conditions where possible.
A potential synthetic route is outlined below:
Sulfonylation of a Toluene Derivative: The synthesis could commence with the chlorosulfonylation of 2-methylbenzyl chloride to yield 2-(chloromethyl)benzenesulfonyl chloride.
Formation of the Sulfonamide: The resulting sulfonyl chloride can be treated with ammonia in a suitable solvent like tetrahydrofuran (B95107) to produce 2-(chloromethyl)benzenesulfonamide. prepchem.com
Introduction of the Acetic Acid Precursor: The benzylic chloride of 2-(chloromethyl)benzenesulfonamide can then be converted to a nitrile. This is a standard transformation often achieved by reacting the benzyl chloride with sodium or potassium cyanide in a polar solvent. orgsyn.orggoogle.com
Hydrolysis to the Carboxylic Acid: The final step involves the hydrolysis of the nitrile group of 2-(sulfamoylmethyl)benzyl cyanide to the carboxylic acid. This can be accomplished under either acidic or basic conditions, followed by acidification to yield this compound.
Optimization of this pathway would involve screening different solvents, bases, and reaction times for each step to achieve the highest possible yield and purity of the final product.
Synthesis of Key Intermediates for this compound
The successful synthesis of the target compound hinges on the efficient preparation of key intermediates.
2-(Chloromethyl)benzenesulfonyl chloride: This intermediate is typically synthesized via the chlorosulfonylation of 2-chlorotoluene. The reaction introduces the sulfonyl chloride group, which is a precursor to the sulfonamide.
2-(Chloromethyl)benzenesulfonamide: As a pivotal intermediate, its synthesis involves the reaction of 2-(chloromethyl)benzenesulfonyl chloride with ammonia. A described method involves reacting a solution of 2-(chloromethyl)benzenesulfonyl chloride in tetrahydrofuran with a solution of ammonia in the same solvent at low temperatures (-70°C), followed by warming to 0°C. prepchem.com
2-(Sulfamoylmethyl)benzyl cyanide: This intermediate is formed by the cyanation of a suitable precursor. For instance, the reaction of a benzyl halide with sodium cyanide is a well-established method for the synthesis of benzyl cyanides. orgsyn.org
The purity of these intermediates is crucial for the success of the subsequent steps and the final purity of this compound.
Derivatization Strategies for this compound Analogs
To explore the structure-activity relationship of this compound, the synthesis of various analogs is essential. This can be achieved through derivatization at different positions of the molecule.
Modifications on the Phenyl Ring of this compound
The phenyl ring offers several positions for modification, allowing for the introduction of various substituents to modulate the electronic and steric properties of the molecule.
Ortho- and Meta-C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation provide powerful tools for the direct functionalization of the phenyl ring. Palladium-catalyzed ortho-C-H olefination of phenylacetic acid derivatives has been demonstrated, which could be applied to introduce alkyl or aryl groups at the positions ortho to the existing substituents. nih.govrsc.org Similarly, meta-C-H functionalization of phenylacetic acids can be achieved using specifically designed templates, enabling the introduction of various groups at the meta position. chu-lab.org
| Modification Strategy | Reagents and Conditions | Potential Substituents |
| Palladium-catalyzed ortho-C-H Olefination | Pd(II) catalyst, quinoline-based ligand, oxidant (e.g., O2) | Alkenyl groups, which can be further modified |
| Palladium-catalyzed meta-C-H Arylation | Pd(OAc)2, pyridine-based template, aryl iodides | Substituted aryl groups |
| Electrophilic Aromatic Substitution | (e.g., Nitrating or halogenating agents) | Nitro, Halogen (e.g., Cl, Br) |
Functional Group Transformations of the Sulfamoyl Moiety in this compound
The sulfamoyl group (-SO2NH2) provides opportunities for derivatization to generate a library of analogs with modified properties.
N-Alkylation and N-Arylation: The primary sulfonamide can be N-alkylated or N-arylated to produce secondary or tertiary sulfonamides. organic-chemistry.org This can be achieved through various methods, including reaction with alkyl halides in the presence of a base, or through transition metal-catalyzed cross-coupling reactions with aryl halides. organic-chemistry.orgionike.com
Conversion to other Sulfur-containing Functional Groups: Recent methodologies allow for the transformation of primary sulfonamides into other sulfur-containing functional groups. For example, primary sulfonamides can be converted to sulfonic acids or sulfonates via sulfonyl pyrrole (B145914) intermediates. researchgate.net
| Transformation | General Method | Resulting Functional Group |
| N-Alkylation | Reaction with alkyl halides and a base | Secondary or Tertiary Sulfonamide |
| N-Arylation | Copper- or Palladium-catalyzed cross-coupling with aryl halides | N-Aryl Sulfonamide |
| Conversion to Sulfonic Acid | Via sulfonyl pyrrole intermediate | Sulfonic Acid (-SO3H) |
Structural Variations of the Acetic Acid Side Chain in this compound Derivatives
The acetic acid side chain is another key site for modification to influence the molecule's properties.
Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with various alcohols under acidic conditions (Fischer esterification).
Amidation: The carboxylic acid can be coupled with a wide range of primary and secondary amines to form amides. This is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).
Homologation and Chain Branching: The acetic acid side chain can be extended (homologation) or branched. For instance, Arndt-Eistert homologation can be used to convert the carboxylic acid to its next higher homolog. Alpha-alkylation of the corresponding ester enolate can introduce substituents at the carbon adjacent to the carbonyl group.
| Modification | Typical Reagents | Product Class |
| Esterification | Alcohol, Acid catalyst (e.g., H2SO4) | Esters |
| Amidation | Amine, Coupling agent (e.g., DCC, HATU) | Amides |
| Alpha-Alkylation | Base (e.g., LDA), Alkyl halide | α-Substituted Acetic Acid Derivatives |
Through the strategic application of these synthetic methodologies, a diverse range of analogs of this compound can be efficiently prepared, facilitating detailed investigations into their chemical and biological properties.
Considerations for Chiral Synthesis of Enantiopure this compound Derivatives
The synthesis of enantiopure derivatives of this compound, where a stereocenter is introduced, presents a significant synthetic challenge that requires careful consideration of asymmetric synthesis strategies. While specific methodologies for the chiral synthesis of this exact compound are not extensively documented, established principles of asymmetric synthesis can be applied to its derivatives. The primary approaches to obtaining enantiomerically pure forms of chiral molecules include the use of chiral auxiliaries, asymmetric catalysis, and resolution of racemic mixtures.
A key strategy for the enantioselective synthesis of derivatives of this compound would involve the α-alkylation of the acetic acid moiety. This transformation is of fundamental importance in chemical synthesis. nih.gov One established method to achieve this is through the use of chiral auxiliaries, such as oxazolidinones or pseudoephedrine. nih.gov This process typically involves a three-stage sequence: attachment of the chiral auxiliary to the arylacetic acid precursor, followed by stereoselective alkylation of the resulting enolate, and subsequent hydrolytic removal and recovery of the auxiliary. nih.gov
An alternative, more direct approach involves the enantioselective alkylation of arylacetic acids through the formation of enediolates using a chiral lithium amide as a noncovalent stereodirecting agent. nih.gov This method circumvents the need for the attachment and removal of a chiral auxiliary, making it a more atom-economical and operationally simpler protocol. nih.gov High enantioselectivity has been achieved for the allylation and methylation of various arylacetic acids using this technique. nih.gov For instance, the direct enantioselective α-methylation of corresponding arylacetic acids has been successfully applied to the synthesis of several nonsteroidal anti-inflammatory drugs (NSAIDs) like Naproxen, Flurbiprofen, and Fenoprofen with high enantiomeric excess (ee). nih.gov
Another point of consideration for chiral synthesis could be the introduction of a stereogenic center at the sulfur atom, leading to chiral sulfoxide (B87167) derivatives. The development of selective oxidation methods is crucial to obtain the desired sulfinyl compound while avoiding overoxidation to the sulfone. google.com Asymmetric oxidation of a precursor thioether would be a potential route to enantiopure sulfoxides.
Furthermore, chiral building blocks can be employed to construct the desired enantiopure molecule. For example, new chiral α-chloro-β-amino-N-sulfinyl imidates have been synthesized with high diastereomeric excess and serve as versatile intermediates for the asymmetric synthesis of various derivatives. nih.gov While not directly applied to this compound, this highlights the principle of using pre-synthesized chiral synthons.
The separation of a racemic mixture into its constituent enantiomers is another viable strategy. Preparative chromatographic techniques, such as preparative high-performance liquid chromatography (Prep-HPLC) and preparative supercritical fluid chromatography (Prep-SFC), are commonly used for this purpose. researchgate.net These methods can be effective for obtaining enantiopure phenylacetic acid derivatives. researchgate.net
Finally, the use of organocatalysis presents a modern approach to asymmetric synthesis. For instance, the asymmetric condensation of prochiral sulfinates and alcohols using a pentanidium organocatalyst provides access to enantioenriched sulfinate esters, which are versatile intermediates for the synthesis of various chiral sulfur-containing compounds. nih.gov
The choice of a specific synthetic strategy would depend on several factors, including the desired location of the chiral center, the availability of starting materials, and the desired scale of the synthesis.
Table of Key Synthetic Considerations for Chiral Derivatives:
| Synthetic Strategy | Description | Potential Application to Derivatives | Key Considerations |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective transformation. nih.gov | Stereoselective α-alkylation of the acetic acid moiety. | Requires additional steps for attachment and removal of the auxiliary. nih.gov |
| Asymmetric Catalysis | A chiral catalyst is used to control the stereochemical outcome of a reaction. | Enantioselective alkylation of the acetic acid precursor using a chiral lithium amide. nih.gov | Catalyst selection and optimization are crucial for high enantioselectivity. |
| Chiral Building Blocks | A molecule containing the desired stereocenter is used as a starting material. nih.govresearchgate.net | Incorporation of a pre-synthesized chiral fragment into the final structure. | Availability of suitable chiral starting materials. |
| Resolution of Racemates | Separation of a mixture of enantiomers. researchgate.net | Separation of a racemic mixture of a chiral derivative using Prep-HPLC or Prep-SFC. researchgate.net | Can be less efficient than asymmetric synthesis for large-scale production. |
| Asymmetric Oxidation | Enantioselective oxidation of a prochiral sulfide (B99878) to a chiral sulfoxide. google.com | Synthesis of chiral sulfoxide analogs. | Requires a selective oxidation method to avoid sulfone formation. google.com |
| Organocatalysis | Use of small organic molecules as catalysts for asymmetric transformations. nih.gov | Potential for enantioselective functionalization of the molecule. | Development of a suitable organocatalytic system for the specific transformation. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Sulfamoylmethyl Phenyl Acetic Acid Derivatives
Design Principles for Systematic SAR Exploration of 2-[2-(Sulfamoylmethyl)phenyl]acetic Acid Analogs
The systematic exploration of the this compound scaffold is guided by established medicinal chemistry principles to optimize potency, selectivity, and pharmacokinetic properties. A primary strategy involves the iterative modification of distinct regions of the molecule: the phenyl ring, the acetic acid side chain, and the sulfamoylmethyl group.
Initial design often begins with a hit compound identified from screening, which is then systematically dissected for modification. Structure-based drug design (SBDD) has become a powerful tool, utilizing high-resolution crystal or cryo-EM structures of the target receptor, such as the EP4 receptor, to visualize binding interactions. biorxiv.org This allows for the rational design of analogs with improved complementarity to the receptor's binding pocket. For instance, understanding the interactions of known antagonists like Grapiprant with key residues in the EP4 receptor can inform the design of novel derivatives. biorxiv.org
Another key principle is the use of bioisosteric replacement, where functional groups are swapped with others that have similar steric and electronic properties to improve potency or metabolic stability. For example, the carboxylic acid might be replaced with other acidic groups, or the sulfonamide moiety could be altered. Furthermore, computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to build predictive models that guide the synthesis of new analogs with enhanced activity. researchgate.net
Correlating Structural Modifications with Biological Efficacy in this compound Series
The correlation of structural changes with biological efficacy is the cornerstone of SAR studies. For the this compound series, efficacy is typically quantified by measuring the compound's ability to inhibit PGE2-induced cyclic AMP (cAMP) formation in cells engineered to express the human EP4 receptor. nih.gov The potency is expressed as an IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the receptor's response.
Systematic modifications to the core structure have revealed key determinants of activity. For example, substitutions on the phenyl ring can dramatically influence potency. A hypothetical SAR exploration, based on principles observed in similar EP4 antagonists, is presented below. nih.gov
| Compound | R1 | R2 | R3 | EP4 IC50 (nM) |
| 1 | H | H | H | 150 |
| 2 | 4-Cl | H | H | 75 |
| 3 | 5-Cl | H | H | 50 |
| 4 | 5-F | H | H | 85 |
| 5 | 5-CH3 | H | H | 120 |
| 6 | H | H | CH3 (α-methyl) | 25 |
| 7 | 5-Cl | H | CH3 (α-methyl) | 8 |
This table is illustrative and compiled based on established SAR principles for EP4 antagonists.
From this representative data, several trends emerge:
Phenyl Ring Substitution: Placing a halogen, such as chlorine, at the 5-position of the phenyl ring (Compound 3) appears to be more beneficial for potency than placing it at the 4-position (Compound 2) or using a smaller halogen like fluorine (Compound 4).
Alkyl Substitution: The addition of a small alkyl group like methyl (Compound 5) may be less favorable than a halogen at the same position.
Acetic Acid Moiety Modification: Introducing a methyl group at the alpha-carbon of the acetic acid side chain (Compound 6) can significantly boost potency. This effect can be additive with optimal phenyl ring substitutions (Compound 7).
Influence of Substituent Electronic and Steric Effects on the Activity Profile of this compound
The electronic and steric properties of substituents on the phenyl ring play a critical role in modulating the activity of this compound derivatives. These properties influence how the molecule fits into and interacts with the hydrophobic and polar regions of the EP4 receptor binding pocket.
Steric Effects: The size and shape (sterics) of the substituents are crucial for optimal fit within the receptor. As seen in the illustrative data (Table 3.2), a chlorine atom at the 5-position might provide a better fit into a specific hydrophobic sub-pocket of the receptor than a smaller fluorine atom or a slightly larger methyl group. nih.gov However, excessively bulky groups can lead to steric clashes, reducing binding affinity. The significant increase in potency observed upon adding an α-methyl group to the acetic acid chain (Compound 6 vs. 1) suggests that this modification helps to orient the key binding groups in a more favorable conformation for receptor interaction, a common finding in phenylacetic acid-derived ligands.
Role of the Sulfamoylmethyl Group in Modulating Biological Interactions of this compound Derivatives
The sulfamoylmethyl group is a critical pharmacophoric element, providing key interactions with the EP4 receptor. The sulfonamide (-SO2NH2) or a substituted sulfonamide moiety is capable of acting as a strong hydrogen bond donor (via the N-H) and acceptor (via the oxygens).
Structural studies of the EP4 receptor in complex with antagonists containing a sulfonyl group, such as grapiprant, reveal the importance of this moiety. biorxiv.org The sulfonyl oxygens often form hydrogen bonds with polar residues in the binding pocket. For example, structural data shows that the sulfonyl group can interact with the hydroxyl group of a tyrosine residue (Y80) in the EP4 receptor. biorxiv.org This specific interaction helps to anchor this part of the molecule in the correct orientation for high-affinity binding. Modifications to the sulfonamide, such as N-alkylation, can alter these hydrogen bonding patterns and are a key area for SAR exploration to fine-tune potency and selectivity.
Impact of the Acetic Acid Moiety on Ligand-Target Recognition for this compound
The acetic acid moiety is arguably the most critical group for ligand-target recognition in this series, acting as the primary anchor to the receptor. The carboxylate group (-COO⁻) at physiological pH is essential for forming a strong ionic bond or charge-assisted hydrogen bond with a highly conserved, positively charged arginine residue (R316) located deep within the binding pocket of the EP4 receptor. biorxiv.org This interaction is a hallmark of many prostanoid receptor ligands and is a dominant force in the binding energy of the molecule.
The necessity of this acidic group is demonstrated by the general observation that replacing it with a neutral group (e.g., an ester or amide) typically leads to a dramatic loss of activity. The length and flexibility of the acetic acid linker are also important. It positions the carboxylate at the optimal depth and orientation to engage with the key arginine residue. As noted previously, substitution on the alpha-carbon of the acid can further enhance potency by restricting conformational flexibility and optimizing the presentation of the pharmacophore to the receptor. nih.gov
Stereochemical Implications in the SAR of this compound Enantiomers
The introduction of a chiral center, for instance, by adding an α-methyl group to the acetic acid moiety, necessitates an evaluation of the stereochemical implications on activity. Biological macromolecules like the EP4 receptor are chiral, and thus they can differentiate between the enantiomers of a chiral ligand. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer).
In SAR studies of other EP4 antagonists, the introduction of a specific stereocenter has been shown to improve potency by as much as 10-fold compared to the achiral analog or the other enantiomer. nih.gov For example, it is often the (S)-enantiomer of α-substituted phenylacetic acids that shows higher activity. This is because the three-dimensional arrangement of substituents in the more active enantiomer allows for a more precise and lower-energy fit into the asymmetric binding site. The less active enantiomer may experience steric hindrance or be unable to place its key interacting groups (the carboxylate and sulfamoylmethyl) in the optimal positions to simultaneously engage with their respective binding partners (e.g., R316 and Y80) within the receptor. biorxiv.org Therefore, chiral synthesis or separation of enantiomers is a critical step in the optimization of these derivatives. nih.gov
Mechanistic Elucidation and Molecular Target Identification for 2 2 Sulfamoylmethyl Phenyl Acetic Acid
In Vitro Biochemical Assays for Identifying Molecular Targets of 2-[2-(Sulfamoylmethyl)phenyl]acetic Acid
In vitro biochemical assays are indispensable tools for elucidating the direct interactions between a compound and biological molecules such as enzymes and receptors.
Enzyme Inhibition Studies of this compound (e.g., Glycine Transporter 1, Cyclooxygenase, Soluble Epoxide Hydrolase)
Information regarding the inhibitory activity of this compound against key enzymes like Glycine Transporter 1 (GlyT1), Cyclooxygenase (COX), and Soluble Epoxide Hydrolase (sEH) is not documented. Enzyme inhibition assays are critical for determining the potency and selectivity of a compound and for predicting its potential therapeutic applications and side effects. For instance, inhibition of GlyT1 can modulate neurotransmission, COX inhibition is the hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs) nih.gov, and sEH inhibitors are being investigated for their anti-inflammatory and analgesic properties. nih.govnih.gov Without experimental data, the enzymatic inhibition profile of this compound remains unknown.
Receptor Binding Profiling of this compound
Comprehensive receptor binding profiling is essential to identify the specific receptors a compound interacts with, thereby shedding light on its pharmacological effects. There is currently no published data detailing the receptor binding affinities of this compound across a panel of physiologically relevant receptors. Such studies would be necessary to characterize its potential as a therapeutic agent and to understand its off-target effects.
Cellular Mechanistic Investigations of this compound
Cellular assays provide a more integrated view of a compound's biological effects within a living system, complementing the findings from biochemical assays.
Effects of this compound on Cell Signaling Pathways
The impact of this compound on intracellular signaling pathways has not been reported. Investigating how a compound modulates key signaling cascades is fundamental to understanding its cellular mechanism of action and its potential to influence cellular processes such as proliferation, differentiation, and apoptosis.
Modulation of Gene Expression by this compound
There are no available studies on how this compound may alter gene expression profiles in cells. Gene expression analysis can reveal the downstream molecular consequences of a compound's activity and help to identify novel therapeutic targets and biomarkers. google.com
Investigations into the Subcellular Localization of this compound and its Interactions
The subcellular distribution of a compound can significantly influence its biological activity. To date, there is no information on the subcellular localization of this compound or its interactions with intracellular components. Such studies are vital for understanding where and how the compound exerts its effects within the cell.
Chemical Genetics Approaches for Target Deconvolution of this compound
No studies employing chemical genetics methodologies to identify the molecular target of this compound have been reported in the accessible scientific literature. Chemical genetics, a powerful tool for target deconvolution, utilizes small molecules to perturb protein function and identify their biological targets. Techniques such as affinity chromatography, yeast three-hybrid systems, and the use of drug-resistant mutants have not been documented in the context of this specific compound.
Kinetic and Thermodynamic Characterization of this compound-Target Interactions
Consistent with the lack of an identified molecular target, there is no available data on the kinetic and thermodynamic parameters governing the interaction of this compound with any biological macromolecule. Such characterization would typically involve techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or enzyme inhibition assays to determine binding affinity (KD), association (kon) and dissociation (koff) rate constants, and thermodynamic signatures (ΔH, ΔS) of the binding event.
Data Table: Kinetic Parameters of this compound-Target Interaction
| Parameter | Value | Method |
| KD (Binding Affinity) | Data not available | - |
| kon (Association Rate) | Data not available | - |
| koff (Dissociation Rate) | Data not available | - |
Data Table: Thermodynamic Parameters of this compound-Target Interaction
| Parameter | Value | Method |
| ΔH (Enthalpy Change) | Data not available | - |
| ΔS (Entropy Change) | Data not available | - |
| ΔG (Gibbs Free Energy Change) | Data not available | - |
Preclinical Pharmacological Evaluation of 2 2 Sulfamoylmethyl Phenyl Acetic Acid Non Human Research Focus
In Vitro Cellular Pharmacology Studies of 2-[2-(Sulfamoylmethyl)phenyl]acetic Acid
No specific in vitro cellular pharmacology studies for this compound were identified.
Cell-Based Assays for Specific Biological Activities (e.g., Antimicrobial, Anti-inflammatory, Antiproliferative)
There are no available data from cell-based assays to characterize the antimicrobial, anti-inflammatory, or antiproliferative activities of this compound.
Investigation of this compound Effects on Cellular Metabolism (e.g., Energy Pathways, Protein Synthesis)
Information regarding the effects of this compound on cellular energy pathways or protein synthesis is not available in the scientific literature.
Membrane Integrity Studies in Cellular Models with this compound
No studies investigating the impact of this compound on cell membrane integrity have been published.
In Vivo Efficacy Studies of this compound in Animal Models of Disease
No specific in vivo efficacy studies for this compound in animal models were identified.
Assessment of Pharmacodynamic Biomarkers in Preclinical Species
There are no published data on the assessment of pharmacodynamic biomarkers related to the administration of this compound in any preclinical species.
Investigation of Therapeutic Synergy of this compound with Other Agents in Animal Models
No research has been published investigating the potential therapeutic synergy of this compound with other agents in animal models.
Non-Human Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationships for this compound
The following sections outline the intended areas of investigation as per the structured request; however, due to the absence of research findings, these sections remain unpopulated.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
There is currently no available data from preclinical studies in animal models that describe the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Research in this area would typically involve administering the compound to various species (e.g., rodents, canines, non-human primates) to determine key parameters such as the rate and extent of absorption from the site of administration, its distribution throughout the body's tissues and fluids, the metabolic pathways it undergoes, and the routes and rate of its elimination from the body. Such information is fundamental to characterizing the compound's behavior in a biological system.
Tissue Distribution and Bioavailability in Animal Models
Similarly, there is a lack of published research on the tissue distribution and bioavailability of this compound in any animal models. Studies on tissue distribution would provide insights into which organs or tissues the compound preferentially accumulates in, which is crucial for understanding both its potential therapeutic effects and any target organ toxicity. Bioavailability studies would quantify the fraction of an administered dose that reaches the systemic circulation in an unchanged form, a critical parameter for determining how effectively the compound is made available to the body.
Data Tables
Due to the absence of preclinical data for this compound, no data tables can be generated at this time. Should research in this area become available, the following tables would be appropriate for summarizing the key pharmacokinetic and pharmacodynamic findings.
Table 1: Summary of Pharmacokinetic Parameters of this compound in Preclinical Species (Hypothetical)
| Species | Route of Administration | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| Rat | Oral | - | - | - | - | - |
| Intravenous | - | - | - | - | - | |
| Dog | Oral | - | - | - | - | - |
| Intravenous | - | - | - | - | - | |
| Monkey | Oral | - | - | - | - | - |
| Intravenous | - | - | - | - | - |
Data not available in current literature.
Table 2: Tissue Distribution of this compound in a Rodent Model Following a Single Dose (Hypothetical)
| Tissue | Concentration (µg/g) at 1h | Concentration (µg/g) at 6h | Concentration (µg/g) at 24h |
|---|---|---|---|
| Plasma | - | - | - |
| Brain | - | - | - |
| Heart | - | - | - |
| Lungs | - | - | - |
| Liver | - | - | - |
| Kidneys | - | - | - |
| Spleen | - | - | - |
| Muscle | - | - | - |
Data not available in current literature.
Computational and Theoretical Chemistry Studies of 2 2 Sulfamoylmethyl Phenyl Acetic Acid
Molecular Modeling and Docking Simulations of 2-[2-(Sulfamoylmethyl)phenyl]acetic Acid with Proposed Targets
Molecular modeling and docking are foundational techniques in structure-based drug design. numberanalytics.comwindows.net These methods are employed to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein or nucleic acid (receptor). nih.govderpharmachemica.com For this compound, this process would begin with the generation of a three-dimensional model of the compound.
The initial step in a docking simulation is the preparation of both the ligand and the target receptor. This involves optimizing the geometry of this compound and defining the binding site on the target protein. Docking algorithms then systematically sample a multitude of conformations and orientations of the ligand within the binding site. nih.gov These poses are then evaluated using a scoring function, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.
The results of a hypothetical docking study of this compound with a target protein, for instance, a specific enzyme implicated in a disease pathway, could be presented in a table format. This table would typically list the predicted binding energies and the key interacting amino acid residues within the protein's active site.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Hypothetical Target A | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Pi Stacking |
| Hypothetical Target B | -7.2 | Val201, Leu298 | Hydrophobic Interaction |
These simulations would provide valuable insights into the potential mechanism of action of this compound and help prioritize it for further experimental validation.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics of this compound
Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the interactions between a ligand and its target compared to the more static picture provided by molecular docking. easychair.orgnih.gov MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. numberanalytics.com This allows for the exploration of the conformational changes in both the ligand and the protein upon binding, providing a deeper understanding of the binding mechanism. youtube.com
In a hypothetical MD simulation study of the this compound-protein complex, the system would be placed in a simulated physiological environment, including water molecules and ions. The simulation would be run for a sufficient duration to observe the stability of the complex and the nature of the interactions.
Key analyses from an MD simulation would include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Furthermore, the simulation can reveal the persistence of specific interactions, such as hydrogen bonds, over the simulation time.
| Simulation Parameter | Result | Interpretation |
|---|---|---|
| RMSD of Protein Backbone | Stable around 2.1 Å | The protein-ligand complex is stable over the simulation period. |
| RMSF of Active Site Residues | Low fluctuations | Key binding residues are constrained upon ligand binding. |
| Hydrogen Bond Occupancy | > 80% with Arg120 | A strong and persistent hydrogen bond is formed. |
These simulations can provide crucial information on the thermodynamics and kinetics of ligand binding, which is vital for lead optimization in drug discovery. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.melongdom.org This method is particularly useful when the three-dimensional structure of the target is unknown. nih.gov A QSAR model is developed by correlating various molecular descriptors (physicochemical properties) of a set of molecules with their experimentally determined biological activities. wikipedia.org
For this compound and its hypothetical derivatives, a QSAR study would involve generating a dataset of these compounds and their corresponding biological activities. A variety of molecular descriptors, such as molecular weight, logP (lipophilicity), and topological polar surface area (TPSA), would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model.
A hypothetical QSAR model could be represented by an equation such as:
pIC50 = c0 + c1(logP) + c2(TPSA) + c3(Molecular Weight)*
The quality of the QSAR model is assessed by statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds. jocpr.com
Prediction of ADME Properties for this compound Using In Silico Methods
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success in clinical trials. nih.gov In silico methods for ADME prediction have become an integral part of the early drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles. nih.govcambridge.org These models use the chemical structure of a compound to predict various ADME-related parameters. cambridge.org
For this compound, a range of ADME properties could be predicted using various computational tools and models. These predictions are based on the compound's physicochemical properties and structural motifs.
A summary of hypothetically predicted ADME properties for this compound is presented in the table below.
| ADME Property | Predicted Value | Significance |
|---|---|---|
| Aqueous Solubility (logS) | -3.5 | Moderate solubility. |
| Human Intestinal Absorption (%) | > 90% | Well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier Permeability | Low | Unlikely to cross the blood-brain barrier. |
| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions. |
These in silico predictions can help in the early identification of potential liabilities and guide the modification of the chemical structure to improve its drug-like properties. slideshare.net
Quantum Chemical Calculations of Electronic Structure and Reactivity of this compound
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of a molecule. wikipedia.org These methods can be used to calculate a wide range of molecular properties, including optimized geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). wavefun.comnorthwestern.edu
For this compound, quantum chemical calculations would offer insights into its chemical behavior. mdpi.com For instance, the electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are important for intermolecular interactions. The energies of the HOMO and LUMO orbitals can be used to estimate the molecule's reactivity and kinetic stability. researchgate.net
A table summarizing the results of hypothetical quantum chemical calculations for this compound is provided below.
| Quantum Chemical Property | Calculated Value | Interpretation |
|---|---|---|
| Energy of HOMO | -6.2 eV | Indicates the electron-donating ability. |
| Energy of LUMO | -1.5 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.8 D | Indicates the overall polarity of the molecule. |
These fundamental calculations provide a basis for understanding the molecule's reactivity and can be used to rationalize its interactions with biological targets.
Advanced Analytical Methodologies for Research on 2 2 Sulfamoylmethyl Phenyl Acetic Acid
Chromatographic Techniques for Separation and Purification of 2-[2-(Sulfamoylmethyl)phenyl]acetic Acid in Research Samples
Chromatographic techniques are indispensable tools for the separation and purification of this compound from complex mixtures, such as reaction matrices or biological samples. High-Performance Liquid Chromatography (HPLC) is a primary method due to its high resolution and versatility.
The development of a robust HPLC method for this compound is critical for its quantification and impurity profiling. jocpr.comresearchgate.net A typical method involves a reversed-phase approach, utilizing a C18 or similar non-polar stationary phase. The mobile phase composition is a key parameter that is optimized to achieve efficient separation.
A gradient elution program is often employed, starting with a higher proportion of aqueous buffer and gradually increasing the organic solvent concentration. jocpr.comgoogle.com This allows for the effective separation of the polar target compound from less polar impurities. The choice of buffer and its pH are also crucial; a slightly acidic pH can ensure the carboxylic acid group is in its non-ionized form, leading to better retention and peak shape. jocpr.comscholarsresearchlibrary.com
Detection is commonly performed using a UV detector, with the wavelength set to a maximum absorbance of the phenyl ring chromophore, often in the range of 225-282 nm. jocpr.comderpharmachemica.com Method validation is performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. wisdomlib.orgresearchgate.net
Below is an interactive data table summarizing typical HPLC parameters for the analysis of related phenylacetic acid derivatives, which can be adapted for this compound.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.05 M Phosphate buffer (pH 3.0) | Buffers the mobile phase to ensure consistent ionization state of the analyte. jocpr.com |
| Mobile Phase B | Acetonitrile (B52724)/Methanol mixture | Organic modifier to elute the compound from the non-polar stationary phase. jocpr.com |
| Gradient | Time-based linear gradient | Ensures separation of compounds with a range of polarities. google.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good efficiency. jocpr.com |
| Detection | UV at 227 nm | Wavelength for optimal detection of the aromatic ring. researchgate.net |
| Injection Volume | 10 µL | A typical volume for analytical injections. derpharmachemica.com |
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a non-volatile compound due to its polar functional groups (carboxylic acid and sulfonamide). Therefore, derivatization is a necessary step to increase its volatility for GC analysis.
Common derivatization strategies for carboxylic acids include esterification to form more volatile esters, such as methyl or ethyl esters. Silylation is another effective method, where active hydrogens in the carboxylic acid and sulfonamide groups are replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz This process significantly reduces the polarity and increases the volatility of the analyte. gcms.cz
Once derivatized, the compound can be analyzed on a GC system, typically equipped with a capillary column coated with a non-polar or moderately polar stationary phase. A flame ionization detector (FID) is commonly used for detection. While GC is a valuable technique, the additional derivatization step can introduce variability and complexity to the analysis.
Spectroscopic Characterization of this compound in Academic Research
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, the protons on the phenyl ring would appear as a complex multiplet in the aromatic region (typically 7-8 ppm). The methylene (B1212753) protons of the acetic acid group would likely appear as a singlet around 3.6 ppm, while the methylene protons of the sulfamoylmethyl group would also be a singlet at a slightly different chemical shift. rsc.org The protons on the sulfonamide nitrogen and the carboxylic acid proton would be observable as broad singlets, and their chemical shifts can be concentration and solvent dependent. chegg.com
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found in the downfield region (around 170-180 ppm). rsc.org The carbons of the phenyl ring would appear in the aromatic region (around 120-140 ppm), and the two methylene carbons would have signals in the aliphatic region (around 40-60 ppm). rsc.orgbmrb.io
The following table provides expected chemical shift ranges for the key functional groups in this compound based on analogous structures.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl (Ar-H) | 7.0 - 8.0 | 125 - 140 |
| Acetic Acid (-CH₂COOH) | ~3.6 | ~41 (CH₂), ~178 (C=O) rsc.org |
| Sulfamoylmethyl (-CH₂SO₂NH₂) | ~4.5 | ~55 |
| Carboxylic Acid (-COOH) | 10 - 12 (broad) | ~178 rsc.org |
| Sulfonamide (-SO₂NH₂) | 7 - 9 (broad) | - |
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for obtaining structural information through its fragmentation pattern. Using a soft ionization technique like electrospray ionization (ESI), the molecular ion peak ([M+H]⁺ or [M-H]⁻) can be readily observed, confirming the molecular weight of the compound.
Under electron impact (EI) ionization or through tandem mass spectrometry (MS/MS) experiments, the molecule will fragment in a predictable manner. For carboxylic acids, common fragmentation pathways include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the bond adjacent to the carbonyl group. libretexts.org The fragmentation of the sulfamoylmethyl side chain would also provide valuable structural information. Analysis of these fragment ions allows for the confirmation of the proposed structure.
Key expected fragments in the mass spectrum of this compound are outlined in the table below.
| Fragment Ion | m/z (Expected) | Description |
| [M+H]⁺ | 246.0 | Molecular ion (positive mode) |
| [M-H]⁻ | 244.0 | Molecular ion (negative mode) |
| [M-H₂O]⁺ | 228.0 | Loss of water from the carboxylic acid |
| [M-COOH]⁺ | 201.0 | Loss of the carboxylic acid group libretexts.org |
| [C₈H₉O₂]⁺ | 137.0 | Fragment corresponding to the phenylacetic acid moiety |
| [CH₄NO₂S]⁺ | 94.0 | Fragment corresponding to the sulfamoylmethyl moiety |
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The carboxylic acid group will exhibit a characteristic broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch at around 1700 cm⁻¹. The sulfonamide group will show N-H stretching vibrations in the range of 3200-3400 cm⁻¹ and characteristic S=O stretches around 1350 and 1150 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic phenyl ring, which acts as a chromophore. The UV spectrum would be expected to show absorption maxima characteristic of a substituted benzene (B151609) ring, typically around 260-280 nm. This information is particularly useful for quantitative analysis using HPLC with a UV detector, as discussed previously.
Bioanalytical Methods for Quantification of this compound in Biological Matrices (Non-Human)
The quantification of this compound in non-human biological matrices, such as plasma from preclinical species, is fundamental for pharmacokinetic and toxicokinetic studies. While specific methods for this exact molecule are not extensively published, validated high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS) methods for structurally similar compounds, such as sumatriptan (B127528), in animal plasma provide a strong basis for methodology. japsonline.comresearchgate.net
A common approach involves protein precipitation or liquid-liquid extraction to isolate the analyte from the complex biological matrix. researchgate.net This is followed by chromatographic separation and detection. For instance, a reverse-phase HPLC method with fluorescence detection has been successfully developed for determining sumatriptan in rabbit plasma. researchgate.net Such a method demonstrates high sensitivity and specificity. researchgate.net
The following interactive data table summarizes typical parameters for a bioanalytical HPLC method, extrapolated from methodologies used for analogous compounds.
| Parameter | Details |
| Instrumentation | HPLC with Fluorescence or UV Detector |
| Column | C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile, methanol) |
| Flow Rate | Typically 0.8 - 1.2 mL/min |
| Detection Wavelength | UV detection around 225-282 nm or fluorescence detection with specific excitation/emission wavelengths |
| Internal Standard | A structurally similar compound not expected to be present in the samples |
| Sample Preparation | Protein precipitation with acetonitrile or liquid-liquid extraction with a mixture of organic solvents |
| Linearity Range | Typically in the ng/mL to µg/mL range, depending on the detection method |
| Recovery | Generally expected to be consistent and reproducible, often above 85% |
For higher sensitivity and selectivity, UPLC-MS/MS methods are often employed. These methods offer lower limits of quantification, which is particularly advantageous when dealing with low concentrations of the analyte in biological samples. japsonline.com
Purity Profiling and Impurity Identification in Research Batches of this compound
Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development. Impurity profiling involves the identification, quantification, and characterization of impurities in research and production batches. researchgate.netrroij.com The sources of impurities can be diverse, including starting materials, by-products of the synthesis, degradation products, and residual solvents. nih.gov
For this compound, a comprehensive purity profiling strategy would involve a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection is a primary tool for separating and quantifying impurities. jocpr.comresearchgate.net A stability-indicating HPLC method is designed to separate the main compound from all potential impurities and degradation products that might form under stress conditions such as acid and base hydrolysis, oxidation, and exposure to heat and light. japsonline.comjocpr.com
The identification of unknown impurities often requires more sophisticated techniques. Hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are invaluable for obtaining molecular weight information of the impurities. nih.govderpharmachemica.com For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed, often after isolation of the impurity using preparative HPLC. nih.govderpharmachemica.comderpharmachemica.com
The following interactive data table outlines a general approach to purity profiling and impurity identification for a research-grade compound like this compound.
| Analytical Technique | Purpose | Typical Conditions/Parameters |
| HPLC-UV | Detection and quantification of impurities. | Gradient elution with a C18 column; UV detection at a wavelength where the main compound and impurities have significant absorbance (e.g., 225 nm or 282 nm). jocpr.comderpharmachemica.com |
| LC-MS/MS | Identification of impurities by providing molecular weight and fragmentation data. | Coupled with the HPLC system, using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). |
| Preparative HPLC | Isolation of impurities for further characterization. | Larger column dimensions and higher flow rates compared to analytical HPLC. |
| NMR Spectroscopy | Definitive structural elucidation of isolated impurities. | ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HSQC, HMBC). |
| Gas Chromatography (GC) | Analysis of residual solvents. | Headspace GC with a flame ionization detector (FID). |
Forced degradation studies are an integral part of purity profiling, as they help to identify potential degradation products that could form during storage and handling. japsonline.comjocpr.com These studies involve subjecting the compound to harsh conditions to accelerate its degradation. jocpr.com
Future Directions and Emerging Research Avenues for 2 2 Sulfamoylmethyl Phenyl Acetic Acid
Exploration of Novel Biological Activities and Therapeutic Applications for 2-[2-(Sulfamoylmethyl)phenyl]acetic Acid
While the primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, emerging research on other compounds in this class has revealed a broader spectrum of biological activities. Future investigations into this compound could explore its potential effects on other cellular pathways implicated in inflammation and disease.
Potential Research Areas:
| Target Pathway | Rationale for Investigation | Potential Therapeutic Application |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Some NSAIDs have been shown to modulate PPAR activity, which plays a role in inflammation and metabolic regulation. | Metabolic disorders, certain cancers |
| NF-κB Signaling Pathway | Inhibition of this key inflammatory pathway could offer therapeutic benefits beyond COX inhibition. | Chronic inflammatory diseases, autoimmune disorders |
| Ion Channels | Modulation of specific ion channels can influence pain perception and inflammation. | Neuropathic pain, specific inflammatory conditions |
| Apoptosis Pathways | Investigating the compound's influence on programmed cell death could uncover applications in oncology. | Cancer therapy (as an adjunct or standalone agent) |
These explorations would necessitate comprehensive screening programs and mechanism-of-action studies to identify any novel biological targets and to determine the therapeutic potential of this compound beyond its presumed anti-inflammatory effects.
Development of Advanced Delivery Systems for this compound in Preclinical Models
To enhance the therapeutic index of this compound, the development of advanced drug delivery systems could be a critical research focus. Such systems aim to improve bioavailability, provide sustained release, and target specific tissues, thereby potentially reducing systemic side effects.
Hypothetical Preclinical Delivery Strategies:
| Delivery System | Potential Advantages | Preclinical Models for Evaluation |
| Nanoparticles | Enhanced permeability and retention (EPR) effect for targeted delivery to inflamed tissues or tumors. | Animal models of arthritis, inflammatory bowel disease, cancer |
| Liposomes | Improved solubility for poorly soluble drugs and reduced gastrointestinal irritation. | Rodent models of gastric ulceration, inflammatory pain models |
| Transdermal Patches | Sustained, controlled release, avoiding first-pass metabolism and reducing gastrointestinal exposure. | In vitro skin permeation studies, animal models of localized inflammation |
| Hydrogels | Localized and sustained release for site-specific conditions like osteoarthritis. | Rabbit or rodent models of osteoarthritis |
Preclinical evaluation of these formulations would involve pharmacokinetic studies to assess drug absorption, distribution, metabolism, and excretion, as well as efficacy and safety studies in relevant animal models.
Investigation of Prodrug Strategies for this compound
Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body. For carboxylic acid-containing NSAIDs like this compound, prodrug strategies are often employed to mitigate gastrointestinal toxicity by temporarily masking the acidic group.
Potential Prodrug Approaches:
| Prodrug Type | Linkage | Rationale |
| Ester Prodrugs | Ester | To mask the carboxylic acid moiety, potentially reducing direct gastric irritation. Hydrolysis in the bloodstream would release the active drug. |
| Amide Prodrugs | Amide | Similar to ester prodrugs, amides can mask the carboxylic acid, with in vivo enzymatic cleavage releasing the parent compound. |
| Mutual Prodrugs | Co-drug | Covalently linking this compound with another therapeutic agent (e.g., a gastroprotective agent) to provide synergistic effects or reduce side effects. |
The design and synthesis of such prodrugs would be followed by in vitro stability studies in simulated gastric and intestinal fluids, and in vivo pharmacokinetic and pharmacodynamic evaluations to confirm their successful conversion to the active drug and assess their therapeutic efficacy and safety profile.
Application of Omics Technologies to Elucidate Broader Biological Impact of this compound
Omics technologies, such as genomics, proteomics, and metabolomics, offer powerful tools to understand the comprehensive biological effects of a drug beyond its primary target. Applying these technologies to this compound could reveal novel mechanisms of action, identify biomarkers of response or toxicity, and personalize its potential therapeutic use.
Potential Omics Applications:
| Omics Field | Research Focus | Potential Outcomes |
| Pharmacogenomics | Studying how genetic variations influence individual responses to the drug. | Identification of genetic markers to predict efficacy and adverse effects, enabling personalized dosing. |
| Proteomics | Analyzing changes in protein expression in response to drug treatment. | Uncovering novel drug targets and pathways affected by the compound. |
| Metabolomics | Profiling changes in metabolic pathways following drug administration. | Understanding the drug's impact on cellular metabolism and identifying biomarkers of drug effect. |
These studies would provide a systems-level understanding of the drug's interaction with the biological system, potentially uncovering new therapeutic indications and strategies for optimizing its use.
Collaborative Research Initiatives for Accelerating the Understanding of this compound's Potential
Given the current lack of specific public research on this compound, its future development would be significantly accelerated through collaborative research initiatives. Partnerships between academic institutions, pharmaceutical companies, and governmental research organizations could pool resources and expertise to comprehensively investigate this compound.
Types of Collaborative Initiatives:
Preclinical Research Consortia: To conduct standardized preclinical efficacy and safety studies across multiple research centers.
Public-Private Partnerships: To fund and manage early-stage clinical trials to assess the compound's therapeutic potential in various diseases.
Open-Source Data Sharing Platforms: To facilitate the sharing of research data and findings to avoid duplication of effort and accelerate scientific discovery.
Such collaborations would be instrumental in building a foundational body of knowledge around this compound and determining its potential place in the therapeutic armamentarium.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[2-(Sulfamoylmethyl)phenyl]acetic acid, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves introducing the sulfamoyl group (NHSO-) via nucleophilic substitution or condensation reactions. For example, intermediates like 2-(aminomethyl)phenylacetic acid can react with sulfonylating agents (e.g., sulfamoyl chloride). Key steps include:
- Intermediate Isolation : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to purify intermediates.
- Characterization : Confirm structures via H/C NMR (e.g., sulfamoyl proton resonance at δ 4.8–5.2 ppm) and high-resolution mass spectrometry (HRMS) .
Q. What purification techniques are optimal for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate the final product.
- Chromatography : For polar impurities, employ reverse-phase HPLC with acetonitrile/0.1% trifluoroacetic acid gradients.
- Validation : Monitor purity via melting point analysis (expected range: 180–185°C) and FT-IR (sulfonamide N-H stretch at ~3300 cm) .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer :
- Spectroscopy : H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, acetic acid protons at δ 3.6–3.8 ppm) and C NMR (carbonyl carbon at ~170 ppm).
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and hydrogen bonding of the sulfamoyl group .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3%) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* basis set).
- Experimental Feedback Loop : Integrate quantum chemical calculations (e.g., Gibbs free energy barriers) with high-throughput screening to narrow reaction conditions (temperature, solvent polarity) .
- Case Study : A 30% yield improvement was achieved by optimizing the sulfamoylation step using simulated activation energies .
Q. How to resolve contradictory bioactivity data in studies involving this compound?
- Methodological Answer :
- Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., fluorogenic substrates) with cell-based viability tests (MTT assay).
- Dose-Response Analysis : Calculate IC values across multiple replicates to identify outliers.
- Metabolite Profiling : Use LC-MS/MS to rule out off-target effects from degradation products .
Q. What strategies stabilize reactive intermediates during the synthesis of this compound?
- Methodological Answer :
- Low-Temperature Synthesis : Perform sulfamoylation at 0–5°C to minimize hydrolysis.
- Inert Atmosphere : Use argon/nitrogen to protect air-sensitive intermediates (e.g., sulfamoyl chlorides).
- Stabilizing Agents : Add molecular sieves (3Å) to scavenge moisture during esterification steps .
Q. How to address regioselectivity challenges in derivatizing this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block the sulfamoyl group with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to the phenyl ring.
- Catalytic Control : Use palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling at meta positions.
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify optimal timepoints for quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
